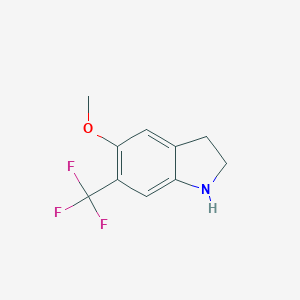
5-Methoxy-6-(trifluoromethyl)indoline
描述
5-Methoxy-6-(trifluoromethyl)indoline is a chemical compound with the molecular formula C10H10F3NO . It has a molecular weight of 217.188 Da .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-6-(trifluoromethyl)indoline consists of an indoline ring with a methoxy group at the 5th position and a trifluoromethyl group at the 6th position .Physical And Chemical Properties Analysis
5-Methoxy-6-(trifluoromethyl)indoline has a molecular weight of 253.65 . It is stored in an inert atmosphere at room temperature . The compound has a melting point of 83-84°C and a boiling point of 287°C .科学研究应用
Methoxylation of Indoles and Indolines : A study explored the methoxylation of indoles and indolines, including the synthesis of serotonin, which is a significant neurotransmitter in the human body (Saito & Kikugawa, 1979).
Antioxidant Activity : Another research investigated the antioxidant activities of indolines and indoles, indicating that methoxy and methyl groups on indolines enhance their antioxidant properties (Nishiyama et al., 2002).
Synthesis of Methoxyindoles and Indolines : The regioselective bromination of indolines and subsequent nucleophilic substitution with a methoxyl group was also a subject of study, highlighting a method for synthesizing methoxyindolines and indoles (Miyake & Kikugawa, 1983).
Electrochemical Oxidation : The electrochemical conversion of alkoxylated aralkyl- and aryl-amides was examined, with a focus on indoles and oxindoles, contributing to the understanding of their chemical behaviors (Sainsbury & Wyatt, 1979).
Psychotropic Potency of Tryptamines : The study of 6-hydroxylation on the psychotropic potency of tryptamines demonstrated the impact of molecular modifications on biological activity (Taborsky et al., 1966).
Trifluoromethyl-substituted Indoles in Biological Materials : The fluorometric determination of trifluoromethyl-substituted indoles in biological samples was investigated, indicating their potential as anti-inflammatory agents (Kaiser et al., 1976).
Synthesis and Cytoprotective Activity of Indoles : The synthesis and antioxidant activity of indoles with melatonin-like cytoprotective activity were explored, underscoring the significance of structural modifications for biological activities (Spadoni et al., 2006).
Indole Alkaloid Synthesis : A general approach to the synthesis of 9-methoxy-substituted indole alkaloids was reported, highlighting methods for producing complex natural products (Ma et al., 2009).
Structure-Activity Relationship in Inhibitors : The study of trifluoromethyl and pentafluorosulfanyl indole inhibitors explored structure-activity relationships, essential for drug development (Alverez et al., 2015).
c-Met/ALK Inhibitors : The design, synthesis, and testing of spiro[indoline-3,4'-piperidine]-2-ones as c-Met/ALK inhibitors were investigated, contributing to cancer therapy research (Li et al., 2013).
安全和危害
The safety data sheet for 5-Methoxy-6-(trifluoromethyl)indoline indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
属性
IUPAC Name |
5-methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-15-9-4-6-2-3-14-8(6)5-7(9)10(11,12)13/h4-5,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSWKSCZARDPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458735 | |
| Record name | 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-6-(trifluoromethyl)indoline | |
CAS RN |
178896-79-2 | |
| Record name | 5-Methoxy-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

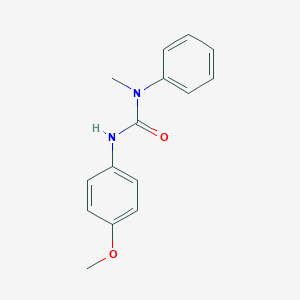
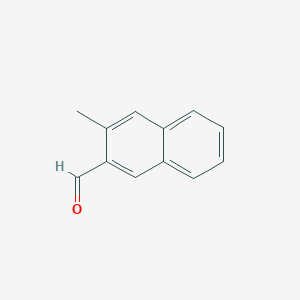
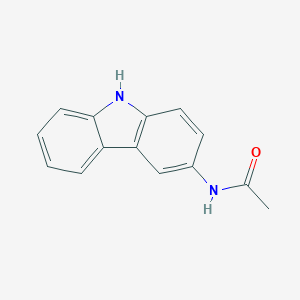
![4-[(4-tert-Butylphenoxy)methyl]benzoic acid](/img/structure/B183751.png)
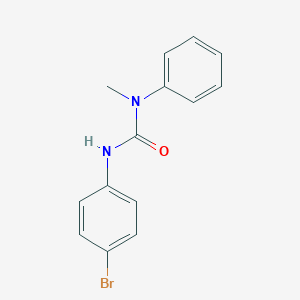
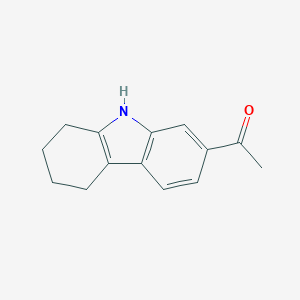
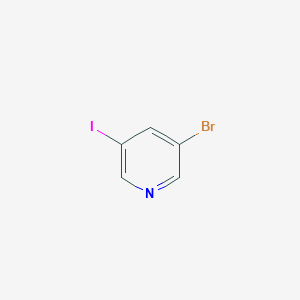
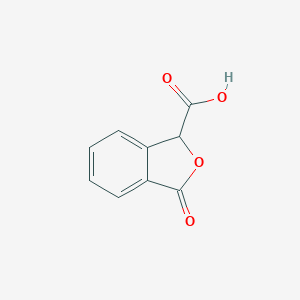
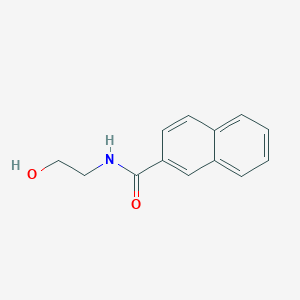
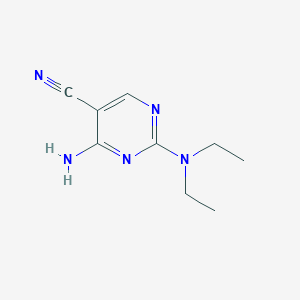
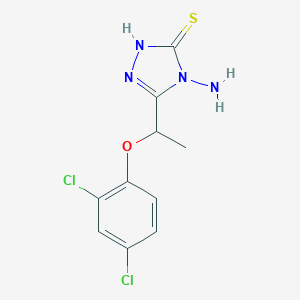
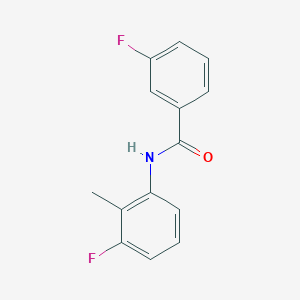
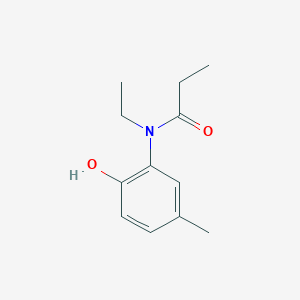
![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)